An In-Depth Technical Guide to 2,6-Difluoro-3-nitrobenzonitrile (CAS: 143879-77-0): A Key Intermediate in Modern Synthesis
An In-Depth Technical Guide to 2,6-Difluoro-3-nitrobenzonitrile (CAS: 143879-77-0): A Key Intermediate in Modern Synthesis
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and agrochemical synthesis. It delves into the core chemical principles, practical applications, and essential safety protocols for 2,6-Difluoro-3-nitrobenzonitrile, a pivotal building block in modern organic chemistry. As a Senior Application Scientist, my objective is to provide not just data, but a field-proven perspective on why this molecule is of significant value and how to leverage its unique reactivity.
Strategic Importance and Molecular Profile
2,6-Difluoro-3-nitrobenzonitrile is a highly functionalized aromatic compound whose value lies in the strategic arrangement of its substituents.[1] The benzene ring is activated by two potent electron-withdrawing groups—a nitro group (-NO₂) and a nitrile group (-CN)—making it exceptionally susceptible to nucleophilic aromatic substitution (SₙAr).[2] The two fluorine atoms serve as excellent leaving groups in these reactions. This combination of features makes it a versatile and sought-after intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors for oncology and next-generation agrochemicals.[2][3][4] The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance crucial drug properties such as metabolic stability and lipophilicity.
Molecular Structure Diagram
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Synthesis Protocol (Hypothetical)
This protocol is based on analogous transformations found in patent literature for similar isomers. [5][6]
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a magnetic stirrer, condenser, and temperature probe with a polar aprotic solvent such as DMSO or DMF.
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Polar aprotic solvents are ideal for SₙAr reactions as they solvate the cation (e.g., K⁺) but not the nucleophile (CN⁻), enhancing its reactivity.
-
-
Reagent Addition: Add potassium cyanide (KCN, ~1.1 equivalents) to the solvent. Stir the suspension and heat to approximately 70-80°C.
-
Causality: Using a slight excess of the cyanide ensures the complete consumption of the starting material. The elevated temperature provides the necessary activation energy for the substitution reaction.
-
-
Substrate Introduction: Slowly add 1,2,3-trifluoro-4-nitrobenzene (1.0 equivalent) dropwise to the heated suspension over 30-60 minutes.
-
Causality: The nitro group at position 4 and the fluorine at position 2 strongly activate the C1 position for nucleophilic attack. The cyanide ion will preferentially displace the fluorine at C1. A slow, dropwise addition is crucial to control the reaction exotherm and prevent runaway reactions.
-
-
Reaction Monitoring: Maintain the reaction temperature and monitor its progress using a suitable analytical technique (e.g., GC-MS or TLC) until the starting material is consumed (typically 8-24 hours).
-
Self-Validation: This step is critical to ensure the reaction has gone to completion, preventing purification difficulties from unreacted starting material.
-
-
Workup and Isolation: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water, which will precipitate the crude product. Isolate the solid by vacuum filtration and wash thoroughly with water to remove residual solvent and inorganic salts.
-
Causality: Quenching in ice-water serves to both stop the reaction and precipitate the organic product, which has low aqueous solubility.
-
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel. Dry the purified product under vacuum.
-
Self-Validation: Purity should be confirmed by melting point analysis and spectroscopic methods (NMR, GC-MS) to meet the standard of ≥97%. [1]
-
Reactivity and Key Transformations: The SₙAr Reaction
The primary utility of 2,6-Difluoro-3-nitrobenzonitrile is as an electrophile in SₙAr reactions. The fluorine atom at the C2 position, being ortho to the powerfully activating nitro group, is the most likely site for nucleophilic attack. The fluorine at C6 is also activated, but to a lesser extent. This regioselectivity allows for precise molecular construction.
Mechanism of Nucleophilic Aromatic Substitution (SₙAr)
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Caption: The two-step mechanism of an SₙAr reaction.
General Protocol for SₙAr with an Amine Nucleophile
This protocol describes a typical reaction to form a substituted aminobenzonitrile, a common core in many pharmaceutical agents.
-
Setup: In a dry reaction vessel under an inert atmosphere, dissolve 2,6-Difluoro-3-nitrobenzonitrile (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Causality: The base is required to deprotonate the amine nucleophile after it has added to the ring or to scavenge the HF byproduct, driving the reaction to completion.
-
-
Nucleophile Addition: Add the desired primary or secondary amine (1.0-1.2 eq.) to the mixture.
-
Reaction: Heat the mixture to a temperature between 50°C and 100°C. The optimal temperature depends on the nucleophilicity of the amine and must be determined empirically.
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo. Purify the resulting crude material by column chromatography or recrystallization.
-
Self-Validation: The final product's identity and purity must be confirmed via NMR and mass spectrometry.
-
Applications in Drug Discovery
This intermediate is a cornerstone for building complex molecules, particularly kinase inhibitors, which have transformed cancer therapy. [2]The SₙAr reaction provides a reliable method to append various pharmacophoric fragments to the core structure.
Conceptual Drug Discovery Workflow
Caption: Conceptual workflow using the intermediate in a drug discovery program.
In this workflow, the initial SₙAr reaction attaches a key binding moiety. Subsequently, the nitro group can be reduced to an amine, which provides a handle for further derivatization, such as amide bond formation. The nitrile group can also be hydrolyzed to a carboxylic acid or remain as a key interaction point in the final active pharmaceutical ingredient (API).
Safety, Handling, and Storage
2,6-Difluoro-3-nitrobenzonitrile is a toxic compound and must be handled with appropriate precautions. [7]It is classified as a Dangerous Good for transport. [8]
GHS Hazard Information
| Pictogram(s) | Code(s) | Hazard Statement(s) | Source(s) |
| H301, H311, H331 | Toxic if swallowed, in contact with skin, or if inhaled. | [7] | |
| H315, H319 | Causes skin irritation. Causes serious eye irritation. | [7] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. [9]* Personal Protective Equipment:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and/or a face shield. * Lab Coat: A standard lab coat is required.
-
Respiratory Protection: If there is a risk of dust generation, use an approved particulate respirator (e.g., N95). [10]* Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
First Aid Measures
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. [10]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. [9][10]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [9]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. The recommended storage temperature is between 2-8°C. [1]
References
- 2,6-Difluoro-3-nitrobenzonitrile - Chem-Impex. [URL: https://www.chemimpex.com/products/2-6-difluoro-3-nitrobenzonitrile]
- High Purity 2,6-Difluoro-3-nitrobenzonitrile: Key Intermediate for Organic Synthesis. [URL: https://www.watson-int.
- 2,6-Difluoro-3-nitrobenzonitrile | CAS 143879-77-0 | SCBT. [URL: https://www.scbt.com/p/2-6-difluoro-3-nitrobenzonitrile-143879-77-0]
- 2,6-Difluoro-3-nitrobenzonitrile 143879-77-0 | TCI Deutschland GmbH. [URL: https://www.tcichemicals.com/DE/de/p/D5185]
- The Crucial Role of 2,6-Difluoro-3-Nitrobenzonitrile in Modern Pharmaceutical Synthesis. [URL: https://www.inno-pharmchem.com/news/the-crucial-role-of-2-6-difluoro-3-nitrobenzonitrile-in-modern-pharmaceutical-synthesis-10355156.html]
- 143879-77-0|2,6-Difluoro-3-nitrobenzonitrile|BLD Pharm. [URL: https://www.bldpharm.com/products/143879-77-0.html]
- 2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2737030]
- 2,6-Difluoro-3-nitrobenzonitrile - Oakwood Chemical. [URL: https://oakwoodchemical.com/Products.aspx?cas=143879-77-0]
- Buy 2,6-Difluoro-3-nitrobenzonitrile from Chongqing Chemdad - ECHEMI. [URL: https://www.echemi.com/produce/pr2108101311-2-6-difluoro-3-nitrobenzonitrile-chongqing-chemdad.html]
- What is 2,6-Difluoro-3-nitrobenzonitrile Used For? An Intermediate's Role. [URL: https://www.watson-int.
- 2,6-Difluoro-3-nitrobenzonitrile: A Key Intermediate for Innovation. [URL: https://www.watson-int.
- 2,6-Difluoro-3-nitrobenzonitrile 143879-77-0 | Tokyo Chemical Industry Co., Ltd.(APAC). [URL: https://www.tcichemicals.com/IN/en/p/D5185]
- 2,6-Difluoro-3-nitrobenzonitrile , 98% , 143879-77-0 - CookeChem. [URL: https://www.cookechem.com/product/26-difluoro-3-nitrobenzonitrile-98-143879-77-0-en]
- 2,6-Difluoro-3-nitrobenzonitrile(143879-77-0) - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61300905.htm]
- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/assets/msdsproxy?productName=AC467360010&productDescription=2%2C6-DIFLUOROBENZONITRILE+97%25+1G&vendorId=VN00032119&countryCode=US&language=en]
- US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents. [URL: https://patents.google.
- 2,6-Difluorobenzonitrile | 1897-52-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8274614.htm]
- A Comparative Guide to the Spectral Data of 2,3-Difluoro-6-nitrobenzonitrile and Its Structural Isomers - Benchchem. [URL: https://www.benchchem.com/product/bcp231018/technical-guide]
- Technical Guide: Physicochemical Properties of 2,3-Difluoro-6-nitrobenzonitrile - Benchchem. [URL: https://www.benchchem.com/product/bcp231018/white-paper]
- EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents. [URL: https://patents.google.
- Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [URL: https://patents.google.
- 2,6-Difluoro-3-nitrobenzoic acid | C7H3F2NO4 | CID 302629 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/302629]
- CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google Patents. [URL: https://patents.google.
- Synthesis of 2,3-Difluoro-6-nitrobenzonitrile from 2,3,4-trifluoronitrobenzene - Benchchem. [URL: https://www.benchchem.
- 2,3-Difluoro-6-nitrobenzonitrile - ACUBIOCHEM. [URL: https://www.acubiochem.com/product/23-difluoro-6-nitrobenzonitrile/]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2,6-Difluoro-3-nitrobenzonitrile | C7H2F2N2O2 | CID 2737030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. 2,6-Difluoro-3-nitrobenzonitrile(143879-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
